molecular formula C6H9ClF3N B1452087 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride CAS No. 266359-12-0

1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride

Cat. No. B1452087
M. Wt: 187.59 g/mol
InChI Key: SRQLYPNIGWLBSA-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H9ClF3N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride involves several steps. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride consists of a pyridine ring with a trifluoromethyl group attached . The trifluoromethyl group is a functional group that has the formula -CF3 .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Synthesis and Chemical Properties

  • It is used in the synthesis of various chemical compounds. For instance, its derivative, 2,3-Dichloro-5-trifluoromethyl pyridine, is significant in the synthesis of pesticides (Lu Xin-xin, 2006).
  • A study on the regioselectivity of reactions involving trifluoromethyl pyridines demonstrates their utility in producing specific chemical structures under various reaction conditions (M. Martins et al., 2012).

Applications in Organic Chemistry

  • It is used for the synthesis of new trifluoromethylated analogues of 4,5-dihydroorotic acid, showcasing its role in the creation of novel organic compounds (V. Sukach et al., 2015).
  • In the field of crystallography, studies on 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, closely related to 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine, reveal insights into molecular conformations and hydrogen bonding (B. K. Sagar et al., 2017).

Electrochemical and Optical Properties

  • The compound has been utilized in the study of tetrathiafulvalene-π-spacer-acceptor derivatives, contributing to the understanding of intramolecular charge transfer, a crucial aspect in materials science (R. Andreu et al., 2000).

Catalytic and Electrocatalytic Applications

  • Research on iron porphyrin electrocatalysts for oxygen reduction in aqueous solutions, using pyridines including trifluoromethyl derivatives, highlights their potential in catalytic applications (Benjamin D Matson et al., 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, such as 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing TFMP groups within other molecules, and investigating their wide-ranging potential applications .

properties

IUPAC Name

4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h1,10H,2-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQLYPNIGWLBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride

CAS RN

266359-12-0
Record name 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
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Reactant of Route 6
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride

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